Summary of the Application: Nonanoic acid and its conjugate base have been studied for their behavior at the air/water interface, which is of interest in marine and atmospheric chemistry .
Methods of Application or Experimental Procedures: The surface adsorption of nonanoic acid and its conjugate base was quantitatively investigated at various pH values, surfactant concentrations, and the presence of salts . Molecular dynamics (MD) simulation methods, such as free energy perturbation (FEP), were used to calculate the surface acid dissociation constant relative to that in the bulk .
Results or Outcomes: The simulations showed that nonanoic acid is less acidic at the surface compared to in the bulk solution with a pKa shift of 1.1 ± 0.6, yielding a predicted surface pKa of 5.9 ± 0.6 . The presence of salts caused both a decrease in the bulk pKa of nonanoic acid and a stabilization of both the protonated and deprotonated forms at the surface .
9-(((Benzyloxy)carbonyl)amino)nonanoic acid, also known by its IUPAC name, is a compound characterized by its molecular formula C17H25NO4 and a molecular weight of approximately 307.39 g/mol. This compound features a nonanoic acid backbone with a benzyloxycarbonyl (Cbz) group attached to the amino group. The presence of the benzyloxycarbonyl moiety enhances its stability and solubility, making it an important compound in various chemical and biological applications .
The chemical reactivity of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid can be attributed to its functional groups. It can undergo several types of reactions:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and biochemistry .
The synthesis of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid typically involves multiple steps:
This synthetic route allows for the efficient production of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid while maintaining high purity levels .
9-(((Benzyloxy)carbonyl)amino)nonanoic acid has several applications across various fields:
These applications highlight its versatility as a chemical compound .
Interaction studies involving 9-(((Benzyloxy)carbonyl)amino)nonanoic acid focus on its potential binding affinities with proteins and enzymes. Preliminary investigations suggest that:
Further research is needed to elucidate these interactions comprehensively .
Several compounds share structural similarities with 9-(((Benzyloxy)carbonyl)amino)nonanoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Benzyloxycarbonylamino-4-oxo-9-phenyl-nonanoic acid | C23H27NO5 | Contains additional phenyl and keto groups; potential for different biological activity. |
| (S)-2-Benzyloxycarbonylamino-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid | C25H33N3O4 | Incorporates a naphthyridine moiety; possibly enhanced pharmacological properties. |
| 9-(Boc-amino)nonanoic Acid | C17H33NO4 | Similar backbone but differs in protecting group; used in peptide synthesis. |
The unique combination of the benzyloxycarbonyl group and the nonanoic acid structure makes 9-(((Benzyloxy)carbonyl)amino)nonanoic acid distinct among these compounds, particularly in its potential applications in drug development and biochemical research .
The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation process, plays a pivotal role in introducing benzyloxycarbonyl groups with high enantioselectivity. In the context of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid, this reaction facilitates the coupling of allylic substrates with benzyloxycarbonyl-protected nucleophiles. The mechanism proceeds through three key steps: (1) oxidative addition of an allylic electrophile (e.g., allyl carbonate) to palladium(0), (2) nucleophilic attack by the deprotonated amine group of nonanoic acid, and (3) reductive elimination to form the C–N bond [2].
The application of 9-(((benzyloxy)carbonyl)amino)nonanoic acid in nitrogen-to-carbon terminal peptide assembly represents a significant advancement in directional peptide synthesis methodologies [1]. This omega-amino acid derivative, characterized by its molecular formula C17H25NO4 and molecular weight of 307.39 grams per mole, serves as a crucial building block in reverse-direction peptide elongation strategies [2]. The benzyloxycarbonyl protecting group provides essential amino protection while maintaining the carboxylic acid functionality required for peptide bond formation [3].
Traditional peptide synthesis proceeds from carbon-terminus to nitrogen-terminus due to severe racemization issues encountered during nitrogen-to-carbon elongation, with epimerization rates typically 35-110 times higher than corresponding carbamate-protected amino acids [4]. However, recent developments in nitrogen-to-carbon solid-phase peptide synthesis utilizing 9-(((benzyloxy)carbonyl)amino)nonanoic acid have demonstrated successful chain elongation with minimal epimerization [5] [6]. The compound functions effectively in copper-mediated coupling systems using copper(II) 1-hydroxybenzotriazole and diisopropylcarbodiimide, ensuring yields exceeding 95 percent with epimerization rates below 5 percent for most amino acid residues [7].
The integration of 9-(((benzyloxy)carbonyl)amino)nonanoic acid into nitrogen-to-carbon peptide synthesis protocols requires specific reaction conditions to maintain stereochemical integrity [8]. Coupling reactions proceed optimally at temperatures between 25-60 degrees Celsius using 1-hydroxybenzotriazol-1-yl-1,1,3,3-tetramethyluronium hexafluorophosphate as the activating agent [9]. The benzyloxycarbonyl protection scheme demonstrates superior performance compared to tert-butyloxycarbonyl alternatives, providing enhanced conformational flexibility while maintaining protection efficiency [10].
Advanced methodologies incorporating 9-(((benzyloxy)carbonyl)amino)nonanoic acid have achieved remarkable synthesis rates, with peptide chain assembly proceeding at approximately 10-15 residues per hour under optimized conditions [9]. These protocols utilize dimethyl sulfoxide as the coupling solvent instead of traditional N,N-dimethylformamide, resulting in improved coupling efficiency and reduced side reactions [9]. The compound's unique structural properties enable the synthesis of peptides containing up to 50 residues with crude purities exceeding 90 percent [6].
The utilization of 9-(((benzyloxy)carbonyl)amino)nonanoic acid in acyl azide activation protocols represents a critical advancement in racemization-free peptide synthesis [11] [12]. Acyl azide methodologies employing this compound demonstrate exceptional capability for maintaining chiral integrity during peptide bond formation, achieving epimerization rates below 1 percent [11]. The activation process involves conversion of the carboxylic acid functionality to the corresponding acyl azide intermediate through treatment with nitrous acid in aqueous conditions [13].
The acyl azide formation protocol begins with the preparation of the corresponding hydrazide derivative of 9-(((benzyloxy)carbonyl)amino)nonanoic acid through reaction with excess hydrazine hydrate [13] [12]. This hydrazide intermediate undergoes subsequent conversion to the reactive acyl azide species using sodium nitrite in the presence of hydrochloric acid at temperatures maintained below 0 degrees Celsius to prevent decomposition [13]. The resulting acyl azide demonstrates remarkable stability when generated and reacted in situ within continuous-flow systems, eliminating safety concerns associated with isolated acyl azide handling [11].
Continuous-flow protocols for acyl azide generation and peptide coupling have been successfully developed using 9-(((benzyloxy)carbonyl)amino)nonanoic acid derivatives [11]. These systems utilize nitrous acid in water for azide generation, with efficient extraction into organic phases containing amine nucleophiles for subsequent peptide coupling reactions [11]. The methodology has proven effective for preparing multiple dipeptide examples without detectable epimerization, demonstrating yields ranging from 75-95 percent [11].
The acyl azide activation method using 9-(((benzyloxy)carbonyl)amino)nonanoic acid offers significant advantages over traditional coupling reagents, particularly for segment condensation reactions where racemization must be completely avoided [12] [14]. Unlike many conventional amide coupling methods, this approach permits the use of unprotected side chains for serine, threonine, and histidine derivatives [14]. The reaction proceeds through a stable acyl azide intermediate that undergoes aminolysis under mild basic conditions, typically completing within 16 minutes at room temperature [15].
Advanced applications of this methodology have demonstrated successful synthesis of complex cyclic peptides through rapid macrocyclization reactions [15]. The acyl azide intermediate derived from 9-(((benzyloxy)carbonyl)amino)nonanoic acid facilitates biphasic cyclization processes that achieve complete conversion within 16 minutes using ethyl acetate or acetonitrile as cosolvents [15]. These protocols produce cyclic peptides in excellent yields exceeding 95 percent without detectable epimerization or dimerization products [15].
The implementation of 9-(((benzyloxy)carbonyl)amino)nonanoic acid in resin-based immobilization techniques constitutes a fundamental component of modern solid-phase peptide synthesis strategies [16] [17]. The compound serves as an effective linker molecule for attaching peptide chains to various solid support matrices through its terminal carboxylic acid functionality [18]. Standard immobilization protocols involve esterification reactions with hydroxymethyl-functionalized resins using symmetrical anhydride activation in the presence of 4-dimethylaminopyridine as catalyst [16].
Multiple resin types have been successfully employed for immobilizing 9-(((benzyloxy)carbonyl)amino)nonanoic acid derivatives, including Merrifield, Wang, and hydroxymethyl-functionalized supports [16]. Merrifield resin attachment proceeds through displacement reactions using cesium salts of the compound in N,N-dimethylformamide at 50 degrees Celsius, often catalyzed by potassium iodide to enhance reaction rates [16]. Loading capacities typically range from 0.5-2.0 millimoles per gram for Merrifield resins, while Wang and hydroxymethyl resins achieve 0.5-1.5 millimoles per gram loading [16].
Advanced immobilization strategies utilize 1-mesitylene-2-sulfonyl-3-nitro-1,2,4-triazole activation methods for challenging circumstances, particularly when attaching enantiomerization-prone amino acid derivatives [16]. This methodology proves essential for maintaining stereochemical integrity during the immobilization process [16]. The benzyloxycarbonyl protecting group of 9-(((benzyloxy)carbonyl)amino)nonanoic acid remains stable throughout these coupling procedures, providing reliable amino protection during subsequent peptide elongation cycles [16].
Specialized resin systems incorporating polyethylene glycol grafts have been developed to enhance the performance of 9-(((benzyloxy)carbonyl)amino)nonanoic acid immobilization [19]. These polyethylene glycol-polystyrene hybrid resins offer improved solvation properties and reduced aggregation effects during peptide synthesis [19]. Loading densities for these advanced resin systems typically range from 0.2-0.6 millimoles per gram, with enhanced accessibility for coupling reactions [20].
Thioalkylation strategies provide alternative immobilization pathways for 9-(((benzyloxy)carbonyl)amino)nonanoic acid through cysteine-modified derivatives [20]. These approaches involve bromoacetic acid activation of amino-functionalized resins followed by nucleophilic displacement with cysteine-containing analogs of the target compound [20]. The resulting thioether linkages demonstrate excellent stability under standard peptide synthesis conditions while providing orthogonal cleavage options [20].
Quantitative analysis of immobilized peptide densities utilizes fluorenylmethoxycarbonyl chromophore detection methods, measuring absorption at 301 nanometers with extinction coefficients of 6,000 per molar per centimeter [20]. Standard deviations for tethered peptide densities on solid supports typically range between 2-10 percent, indicating reproducible immobilization efficiency [20]. These analytical protocols enable precise monitoring of loading levels and optimization of synthesis parameters [20].
| Resin Type | Functional Group | Loading Capacity (mmol/g) | Primary Application | Activation Method |
|---|---|---|---|---|
| Merrifield Resin | Chloromethyl | 0.5-2.0 | C-terminal acid synthesis | Cesium salt displacement |
| Wang Resin | Hydroxymethyl | 0.5-1.5 | C-terminal acid synthesis | Symmetrical anhydride |
| Rink Amide Resin | Amide-forming | 0.3-0.8 | C-terminal amide synthesis | Direct coupling |
| TentaGel Resin | PEG-grafted | 0.2-0.5 | Enhanced solvation | MSNT activation |
| HMBA Resin | Hydroxymethyl | 0.5-1.2 | Acid-labile protection | Anhydride coupling |
| Synthesis Parameter | Standard Conditions | Enhanced Conditions | Efficiency Improvement |
|---|---|---|---|
| Coupling Temperature | 25°C | 60-90°C | 3-5 fold rate increase |
| Reaction Time | 60-120 minutes | 5-30 minutes | 50-90% time reduction |
| Epimerization Rate | 2-5% | <1% | >80% reduction |
| Overall Yield (20-mer) | 40-60% | 85-95% | 40-50% improvement |
| Synthesis Time (20-mer) | 24 hours | 1-3 hours | 80-95% reduction |